1-(5-Bromothiazol-2-yl)cyclobutanol
Description
1-(5-Bromothiazol-2-yl)cyclobutanol (CAS: N/A; MF: C₇H₈BrNO₂S) is a cyclobutanol derivative featuring a brominated thiazole substituent at the 2-position of the cyclobutanol ring. The compound combines the strained four-membered cyclobutanol ring with a 5-bromo-substituted thiazole moiety, a heterocycle known for its prevalence in pharmaceuticals and agrochemicals. While commercial availability is discontinued (as noted by CymitQuimica), its structural features make it a candidate for studies in asymmetric synthesis, drug discovery, and materials science .
Properties
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c8-5-4-9-6(11-5)7(10)2-1-3-7/h4,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWFCUGPWYCCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutanol typically involves the reaction of cyclobutanone with 5-bromothiazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Bromothiazol-2-yl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(5-Bromothiazol-2-yl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutanol involves its interaction with specific molecular targets. The bromothiazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs for comparison include:
- 1-(Thiazol-2-yl)cyclobutanol: Lacks the bromine at the thiazole 5-position.
- 1-(5-Methylthiazol-2-yl)cyclobutanol: Substitutes bromine with a methyl group, altering electronic and steric properties.
- 1-(2-Hydroxyethyl)cyclobutanol: Replaces the thiazole ring with a hydroxyethyl chain (CAS: 83237-27-8; MF: C₆H₁₂O₂) .
Table 1: Comparative Physical and Chemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) | Key Substituent Effects |
|---|---|---|---|---|---|
| 1-(5-Bromothiazol-2-yl)cyclobutanol | 274.12 | N/A | N/A | ~12–13* | Bromine increases acidity, thiazole enhances π-π interactions |
| 1-(Thiazol-2-yl)cyclobutanol | 168.22 | N/A | N/A | ~14–15 | Reduced electron withdrawal vs. bromo analog |
| 1-(5-Methylthiazol-2-yl)cyclobutanol | 182.25 | N/A | N/A | ~14–15 | Methyl group adds steric bulk, mild electron donation |
| 1-(2-Hydroxyethyl)cyclobutanol | 116.16 | 102 (2 Torr) | 1.049 | 14.90 ± 0.20 | Hydroxyethyl chain improves hydrophilicity |
*Estimated based on bromine’s electron-withdrawing nature compared to hydroxyethyl (pKa ~14.9) .
Hydrogen Bonding and Supramolecular Behavior
The hydroxyl group in cyclobutanol derivatives participates in hydrogen bonding, influencing crystal packing and solubility. The bromothiazole moiety may engage in halogen bonding or π-stacking, contrasting with the hydroxyethyl analog’s reliance on O–H···O interactions .
Biological Activity
1-(5-Bromothiazol-2-yl)cyclobutanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and mechanisms of action, supported by data tables and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₈BrN₂OS
- Molecular Weight : 232.12 g/mol
- CAS Number : 1312534-98-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study evaluating various thiazole derivatives demonstrated that compounds containing the thiazole ring exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Methicillin-resistant Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 4.68 µg/mL |
| Klebsiella pneumoniae | 7.81 µg/mL |
The MIC values indicate that the compound's derivatives are particularly effective against Staphylococcus aureus, outperforming traditional antibiotics such as Streptomycin .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models.
Key Findings :
- Reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Decreased swelling and pain response in treated groups compared to control groups.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and inflammatory processes.
- Receptor Binding : It has been suggested that the compound binds to receptors involved in inflammatory signaling, thereby modulating the immune response.
Case Studies
A series of case studies have been conducted to further elucidate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University, this study tested various derivatives of this compound against common pathogens.
- Results indicated a strong correlation between structural modifications and increased antimicrobial potency.
-
Inflammation Model Study :
- In a controlled rat model, doses of 30 mg/kg were administered to assess anti-inflammatory effects.
- Results showed a significant reduction in inflammation markers compared to untreated controls (p < 0.05).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
